molecular formula C14H20O3 B13949606 Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate

Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate

Cat. No.: B13949606
M. Wt: 236.31 g/mol
InChI Key: PRDZDMCAHCBQGH-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring substituted with a hydroxyl group and a dimethylpentanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate typically involves esterification reactions. One common method is the reaction of 3-hydroxybenzoic acid with 2,4-dimethylpentanoic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting ester is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzoic acid derivatives.

    Reduction: Formation of 2-(3-hydroxyphenyl)-2,4-dimethylpentanol.

    Substitution: Formation of methyl 2-(3-alkoxyphenyl)-2,4-dimethylpentanoate.

Scientific Research Applications

Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the phenyl ring can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the ester group can undergo hydrolysis, releasing the active phenolic compound, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-hydroxyphenyl)-2,4-dimethylpentanoate
  • Methyl 2-(3-methoxyphenyl)-2,4-dimethylpentanoate
  • Methyl 2-(3-hydroxyphenyl)-2,4-dimethylhexanoate

Uniqueness

Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate is unique due to the specific positioning of the hydroxyl group on the phenyl ring and the dimethylpentanoate chain. This structural arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate

InChI

InChI=1S/C14H20O3/c1-10(2)9-14(3,13(16)17-4)11-6-5-7-12(15)8-11/h5-8,10,15H,9H2,1-4H3

InChI Key

PRDZDMCAHCBQGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C1=CC(=CC=C1)O)C(=O)OC

Origin of Product

United States

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